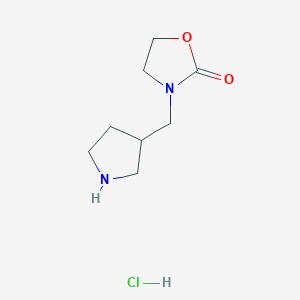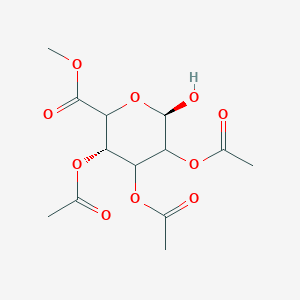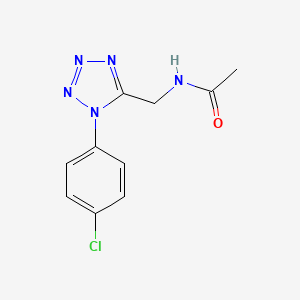![molecular formula C12H11NOS B2406932 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 928324-87-2](/img/structure/B2406932.png)
5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde
概要
説明
5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-(methylthio)phenyl group and an aldehyde functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-(methylthio)benzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid.
Reduction: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-methanol.
Substitution: 2-bromo-5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
5-Phenyl-1H-pyrrole-3-carbaldehyde: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-[2-(Methylthio)phenyl]-1H-pyrrole-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s properties and applications.
2-(Methylthio)benzaldehyde: Does not contain the pyrrole ring, making it less versatile in heterocyclic chemistry.
Uniqueness
The presence of both the 2-(methylthio)phenyl group and the aldehyde functional group in the pyrrole ring makes 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde unique
特性
IUPAC Name |
5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDSIGXNGCMHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
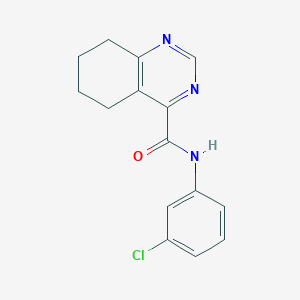
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)

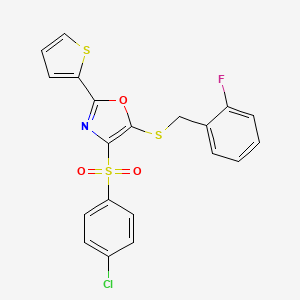
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2406856.png)
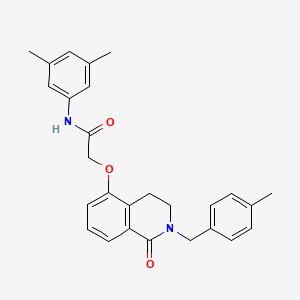
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
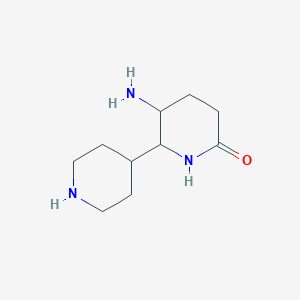
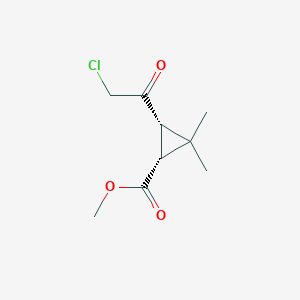
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
